3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the third position, a phenylsulfonyl group at the second position, and a trifluoromethyl group at the fifth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It is used as a reagent for the structure-based design of novel hcv ns5b thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . The HCV NS5B protein is a viral RNA-dependent RNA polymerase crucial for the replication of the Hepatitis C virus.
Mode of Action
Given its use in the design of HCV NS5B inhibitors, it may interact with the NS5B protein, potentially altering its function and inhibiting the replication of the Hepatitis C virus .
Biochemical Pathways
Given its potential role as an inhibitor of the hcv ns5b protein, it may impact the viral replication pathways of hepatitis c .
Result of Action
If it acts as an inhibitor of the hcv ns5b protein, it could potentially reduce or inhibit the replication of the hepatitis c virus within host cells .
Action Environment
Like many boronic acids and their esters, these compounds are only marginally stable in water . Therefore, the pH and the presence of water could potentially influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, phenylsulfonyl chloride, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions. Solvents like dimethylformamide or dichloromethane are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and analysis of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The phenylsulfonyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and acyl chlorides are used for electrophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and trifluoromethylated compounds. The specific products depend on the nature of the reagents and the reaction conditions.
Scientific Research Applications
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in inhibiting specific enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(phenylsulfonyl)pyridine: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
2-(Phenylsulfonyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its chemical properties and reactivity.
3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenylsulfonyl group, which may impact its biological activity and applications.
Uniqueness
3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-10-6-8(12(14,15)16)7-17-11(10)20(18,19)9-4-2-1-3-5-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRARYFALNCQJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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